![molecular formula C21H27N5O5 B2835860 ethyl 4-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)piperidine-1-carboxylate CAS No. 1207005-32-0](/img/structure/B2835860.png)
ethyl 4-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)piperidine-1-carboxylate
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Overview
Description
The compound “ethyl 4-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)piperidine-1-carboxylate” is a derivative of pyrazole-4-carboxamides . Pyrazole-4-carboxamides have been synthesized as potential fungicide candidates . They have been shown to exhibit significant inhibition against certain fungi .
Synthesis Analysis
The synthesis of pyrazole-4-carboxamides involves a multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis method for the compound was not found in the available resources.Scientific Research Applications
Antiviral Activity
Pyrazole derivatives have been reported to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives are known to exhibit anti-inflammatory properties . This suggests that “ethyl 4-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)piperidine-1-carboxylate” could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Both indole and pyrazole derivatives have been associated with anticancer activity . In fact, a series of N-methyl-substituted pyrazole carboxamide derivatives were synthesized and evaluated for their antiproliferative activities against the human cervical cancer cell line .
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activity . This suggests potential applications of “ethyl 4-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)piperidine-1-carboxylate” in HIV treatment.
Antioxidant Activity
Indole derivatives are also known for their antioxidant properties . This compound could potentially be used in the development of antioxidant therapies.
Antimicrobial Activity
Indole derivatives have been reported to possess antimicrobial activity . This suggests potential applications of this compound in the treatment of microbial infections.
Antitubercular Activity
Indole derivatives have been found to possess antitubercular activity . This suggests potential applications of “ethyl 4-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)piperidine-1-carboxylate” in tuberculosis treatment.
Antidiabetic Activity
Indole derivatives have been associated with antidiabetic activity . This suggests potential applications of this compound in diabetes treatment.
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Biochemical Pathways
Similar compounds such as pyrazolines and their derivatives have been reported to have various biological and pharmacological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been reported to have various biological and pharmacological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
ethyl 4-[[4-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]benzoyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O5/c1-4-31-21(29)26-11-9-16(10-12-26)22-18(27)14-5-7-15(8-6-14)23-19(28)17-13-25(2)24-20(17)30-3/h5-8,13,16H,4,9-12H2,1-3H3,(H,22,27)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GERBNECIZRQEIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CN(N=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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